REACTION_CXSMILES
|
ClCCl.C(O)(=O)C.[O:8]1[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1.O>C(O)(C)C>[O:8]1[C@H:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCCCCCCC
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hexanes
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred vigorously for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
An oven-dried round bottom flask containing a magnetic stir bar
|
Type
|
ADDITION
|
Details
|
was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation until the material
|
Type
|
CUSTOM
|
Details
|
appeared dry
|
Type
|
ADDITION
|
Details
|
containing the oxidized catalyst and a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was immersed in an ice bath
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a rubber septum
|
Type
|
STIRRING
|
Details
|
After stirring for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered through paper
|
Type
|
CUSTOM
|
Details
|
to remove the white precipitate (1,2-diol)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes
|
Type
|
FILTRATION
|
Details
|
filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove a substantial amount of white crystalline precipitate (diol)
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred into a 250 mL round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCCl.C(O)(=O)C.[O:8]1[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1.O>C(O)(C)C>[O:8]1[C@H:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCCCCCCC
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hexanes
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred vigorously for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
An oven-dried round bottom flask containing a magnetic stir bar
|
Type
|
ADDITION
|
Details
|
was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation until the material
|
Type
|
CUSTOM
|
Details
|
appeared dry
|
Type
|
ADDITION
|
Details
|
containing the oxidized catalyst and a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was immersed in an ice bath
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a rubber septum
|
Type
|
STIRRING
|
Details
|
After stirring for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered through paper
|
Type
|
CUSTOM
|
Details
|
to remove the white precipitate (1,2-diol)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes
|
Type
|
FILTRATION
|
Details
|
filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove a substantial amount of white crystalline precipitate (diol)
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred into a 250 mL round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |